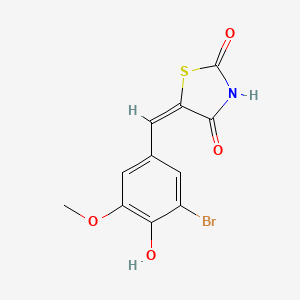
(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione
説明
(E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione, commonly known as BMTD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMTD belongs to the class of thiazolidinediones, which are known to have antidiabetic, anti-inflammatory, and anticancer properties.
科学的研究の応用
Photodynamic Therapy Applications
The compound has been explored for its potential in photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups, including a structure similar to (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione. These compounds exhibit properties valuable for photodynamic therapy, such as high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds structurally similar to (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione have been investigated for their antibacterial properties. Trotsko et al. (2018) synthesized a series of thiazolidine-2,4-dione derivatives and tested them against Gram-positive and Gram-negative bacteria. Their study indicates that the presence of electron-withdrawing substituents on the phenyl ring enhances antibacterial activity, highlighting the potential of these compounds as antibacterial agents (Trotsko et al., 2018).
Anticancer Potential
Research by Rodrigues et al. (2018) investigated the cytotoxic and genotoxic effects of benzylidene-2,4-thiazolidinedione derivatives, including structures similar to (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione, on human lung carcinoma cells. Their findings suggest that certain derivatives exhibit potent cytotoxicity specifically against lung cancer cells, indicating their potential as anticancer agents (Rodrigues et al., 2018).
Corrosion Inhibition
A study by Chaouiki et al. (2022) explored the use of thiazolidinediones as corrosion inhibitors for carbon steel. The derivatives studied, including structures akin to (E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione, demonstrated significant corrosion inhibition, attributed to their adsorption onto the steel surface. This suggests potential applications in corrosion protection (Chaouiki et al., 2022).
Anti-Inflammatory Properties
In the context of anti-inflammatory applications, a study by Ma et al. (2010) reported that a thiazolidinedione derivative exhibited significant anti-inflammatory effects in a model of adjuvant-induced arthritis. The compound was effective in inhibiting macrophage migration and down-regulating pro-inflammatory cytokine mRNA expression, suggesting potential therapeutic applications in inflammatory diseases (Ma et al., 2010).
特性
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S/c1-17-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNBZBSUSGXFL-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



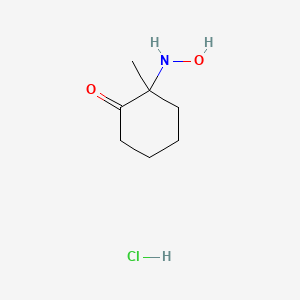

![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)
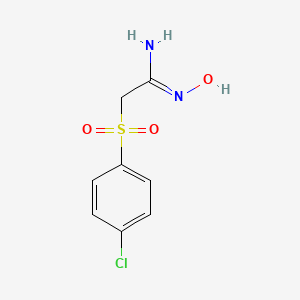
![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)
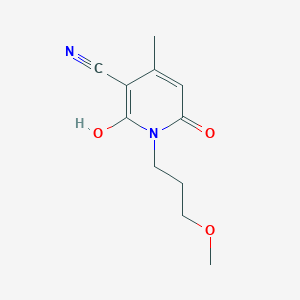

![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)
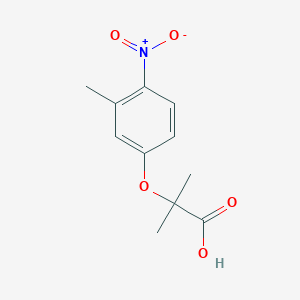
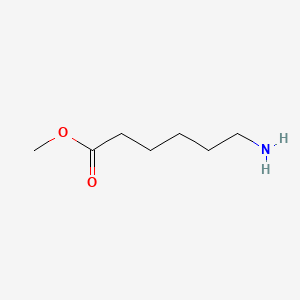
![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)
![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)
